MC-Thailanstatin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

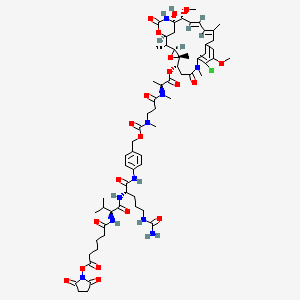

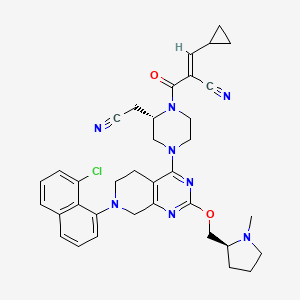

MC-Thailanstatin A is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43. It belongs to a family of linear peptide-polyketide hybrid compounds known for their potent cytotoxic properties. This compound is particularly notable for its ability to inhibit pre-mRNA splicing, making it a valuable compound in cancer research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Thailanstatin A involves a series of complex steps due to its intricate structure, which includes multiple stereocenters and functional groups. The synthetic route typically starts with the preparation of key fragments, such as the tetrahydropyran and butenamide segments. These fragments are then assembled through a series of coupling reactions, including Heck and Suzuki-Miyaura couplings, followed by oxa-Michael cyclization to form the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound is achieved through fermentation of Burkholderia thailandensis MSMB43. Metabolic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic pathway. For instance, deletion of specific genes involved in the downstream conversion of this compound to other products has resulted in significant yield improvements .

Chemical Reactions Analysis

Types of Reactions

MC-Thailanstatin A undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activities .

Scientific Research Applications

MC-Thailanstatin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.

Biology: Investigated for its role in inhibiting pre-mRNA splicing and its effects on cellular processes.

Medicine: Explored as a potential anticancer agent due to its potent cytotoxic properties against various human cancer cell lines.

Industry: Utilized in the development of new therapeutic agents and as a tool for studying splicing mechanisms .

Mechanism of Action

MC-Thailanstatin A exerts its effects by binding to a subunit of the human spliceosome, specifically splicing factor 3b. This binding inhibits the splicing of pre-mRNA, leading to the accumulation of unspliced pre-mRNA and preventing the production of mature mRNA. This disruption in mRNA processing ultimately results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

MC-Thailanstatin A is part of a family of compounds that includes thailanstatins B and C, as well as spliceostatins. These compounds share a common structural framework but differ in specific functional groups and stereochemistry. Compared to other similar compounds, this compound is unique due to its extra carboxyl moiety, which enhances its stability under physiological conditions .

List of Similar Compounds

- Thailanstatin B

- Thailanstatin C

- Spliceostatin A

- Spliceostatin B

- Spliceostatin D

This compound stands out for its potent antiproliferative activity and stability, making it a promising candidate for further research and development in cancer therapeutics.

Properties

Molecular Formula |

C37H53N3O10 |

|---|---|

Molecular Weight |

699.8 g/mol |

IUPAC Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[5-(2,5-dioxopyrrol-1-yl)pentylamino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C37H53N3O10/c1-23(9-12-30-24(2)19-29(26(4)49-30)39-32(42)14-11-25(3)48-27(5)41)10-13-31-36(46)37(22-47-37)21-28(50-31)20-33(43)38-17-7-6-8-18-40-34(44)15-16-35(40)45/h9-11,13-16,24-26,28-31,36,46H,6-8,12,17-22H2,1-5H3,(H,38,43)(H,39,42)/b13-10+,14-11-,23-9+/t24-,25-,26+,28+,29+,30-,31+,36+,37+/m0/s1 |

InChI Key |

LOGBNEMZGOWCQS-CRMLEZFLSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NCCCCCN4C(=O)C=CC4=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)

![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)